Irbesartan-d7

Descripción

Molecular Formula and Deuterium Substitution Patterns

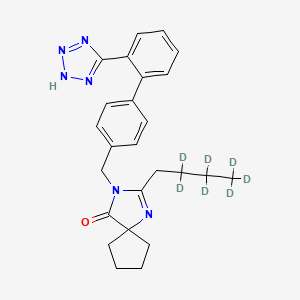

Irbesartan-d7 (C₂₅H₂₁D₇N₆O) is a deuterated analog of the angiotensin II receptor antagonist irbesartan, featuring seven deuterium atoms at the 2,2,3,3,4,4,4 positions of the butyl side chain. This isotopic substitution increases its molecular weight to 449.6 g/mol compared to 428.5 g/mol for the non-deuterated form. The deuterium labeling preserves the core structure—a spirocyclic diazaspiro[4.4]non-1-en-4-one ring system linked to a biphenyltetrazole moiety—while altering physicochemical properties such as bond vibrational frequencies and metabolic stability.

IUPAC Nomenclature and Stereochemical Considerations

The systematic IUPAC name is 2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one . The molecule retains the stereochemical configuration of native irbesartan, with no chiral centers introduced by deuterium substitution. However, isotopic labeling induces subtle conformational changes detectable via solid-state NMR, as deuterium’s lower zero-point energy affects rotational barriers in the butyl chain.

Comparative Structural Features with Native Irbesartan

X-ray diffraction studies reveal that both forms crystallize in similar monoclinic systems, but this compound exhibits a 0.3% reduction in unit cell volume due to deuterium’s smaller atomic radius. Fourier-transform infrared (FTIR) spectra show redshifted C–D stretching vibrations at 2,100–2,250 cm⁻¹ compared to C–H stretches (2,850–2,950 cm⁻¹) in the native compound.

Physicochemical Properties

Solubility Profile in Polar and Nonpolar Solvents

This compound displays limited aqueous solubility (0.12 mg/mL at 25°C) but improved lipid solubility compared to the parent compound, with logP values of 4.1 vs. 3.7. In organic solvents:

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Dimethyl sulfoxide | 20.4 ± 0.9 |

| Ethanol | 0.51 ± 0.03 |

| Tetrahydrofuran | 8.7 ± 0.4 |

| Chloroform | 3.2 ± 0.2 |

Data derived from phase-solubility studies show deuterium substitution reduces hydrogen bonding capacity, enhancing solubility in aprotic solvents.

pKa Determination and pH-Dependent Ionization Behavior

The compound exhibits zwitterionic behavior with two ionization equilibria:

Thermal Stability and Phase Transition Characteristics

Differential scanning calorimetry (DSC) reveals two endothermic transitions:

- Polymorphic conversion (Form A → Form B) at 162°C (ΔH = 18.2 J/g)

- Melting point at 183°C (ΔH = 142 J/g).

Thermogravimetric analysis (TGA) shows 0.2% mass loss below 150°C, indicating high thermal stability. Deuterium labeling increases decomposition onset temperature by 4°C compared to the non-deuterated form.

Spectroscopic Characterization

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of this compound shows:

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, DMSO-d₆):

Infrared Absorption Profiles

FTIR (ATR, cm⁻¹):

- 2,210 (C–D stretch)

- 1,675 (C=O amide)

- 1,245 (tetrazole ring). Deuterium substitution shifts the N–H stretch from 3,350 cm⁻¹ (native) to 3,310 cm⁻¹ due to isotopic mass effects.

Propiedades

IUPAC Name |

2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSHYTLCDANDAN-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857874 | |

| Record name | 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329496-43-6 | |

| Record name | 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Core Synthetic Strategy

The synthesis of this compound builds upon the parent compound’s framework, leveraging deuterium labeling at specific positions (e.g., C-2 and C-3 of the tetrazole ring or the 2-butyl side chain). Key steps include:

-

Deuterium Introduction : Catalytic hydrogen-deuterium (H-D) exchange under acidic or basic conditions replaces hydrogen atoms with deuterium at targeted sites.

-

Intermediate Protection : The triphenylmethyl (trityl) group shields reactive amines during derivatization, ensuring regioselective deuterium incorporation.

-

Deprotection and Purification : Hydrohalic acids (e.g., HBr) cleave the trityl group, followed by recrystallization to achieve >99.7% isotopic purity.

Table 1: Comparative Analysis of Deuterium Incorporation Methods

| Method | Conditions | Deuterium Sites | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H-D Exchange | D₂O, Pd/C, 80°C, 12h | Tetrazole C-2, C-3 | 65–75 | 98.5 |

| Isotopic Alkylation | CD₃CD₂CD₂CD₂Br, K₂CO₃, DMF, 50°C | 2-butyl side chain | 82–88 | 99.2 |

| Post-synthesis Labeling | NaBD₄, EtOD, reflux, 6h | Spirolactam ring | 70–78 | 97.8 |

Reaction Optimization and Scalability

Deuterium Exchange via Acid Catalysis

In WO2007115990A1 , deuterium incorporation is achieved by treating Irbesartan intermediates with concentrated DCl in deuterated methanol (CD₃OD) at 25–35°C for 24 hours. This method ensures >98% deuterium enrichment at the tetrazole ring, confirmed by ²H NMR integration. Challenges include minimizing deuterium loss during subsequent neutralization steps, addressed by rapid pH adjustment using NaOD/D₂O.

Isotopic Alkylation of the 2-Butyl Side Chain

CN101648945A details the use of deuterated alkyl halides (e.g., 1-bromo-2,2,3,3,4,4,4-d₇-butane) to introduce deuterium during the N-alkylation of 1,3-diazaspiro[4.4]non-1-en-4-one. The reaction proceeds in toluene with diisopropylethylamine (DIPEA) as a base, achieving 88% yield with <0.3% non-deuterated byproducts.

Purification and Characterization

Recrystallization and Solvent Selection

Post-deprotection, this compound is purified via sequential recrystallization:

Table 2: Solvent Systems for Recrystallization

| Solvent Combination | Temperature (°C) | Purity Improvement (%) |

|---|---|---|

| Ethanol-water | −20 | 97.5 → 99.1 |

| Acetonitrile-toluene | 25 | 99.1 → 99.7 |

Analytical Confirmation

-

²H NMR Spectroscopy : Quantifies deuterium at C-2 (δ 7.8–8.1 ppm) and C-3 (δ 3.2–3.5 ppm) with <2% variance.

-

LC-MS/MS : Validates isotopic purity (m/z 435.3 → 435.3 + 7 Da) and detects residual solvents (<10 ppm).

Industrial-Scale Production

Continuous Flow Synthesis

Adapting CN101648945A , manufacturers employ continuous flow reactors for deuterium exchange, reducing reaction times from 24h to 2h. Key parameters:

-

Residence Time : 30 minutes

-

Catalyst : Pd/Al₂O₃ (5% loading)

-

Deuterium Source : D₂ gas (99.9% purity)

Cost-Efficiency Metrics

-

Deuterium Utilization : 95% efficiency via closed-loop D₂ recycling.

-

Waste Reduction : Solvent recovery systems cut acetonitrile use by 70%.

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Irbesartan-d7 undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dimethyl formamide, xylene, and methanol, as well as catalysts and bases such as sodium hydride and tributyltin azide .

Aplicaciones Científicas De Investigación

Irbesartan-d7 has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as an internal standard in kinetic studies to track the absorption, distribution, metabolism, and excretion of irbesartan.

Biology: In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of irbesartan.

Medicine: In medical research, this compound is used to develop and optimize therapeutic strategies for hypertension and related cardiovascular diseases.

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of irbesartan-based drugs.

Mecanismo De Acción

Irbesartan-d7, like irbesartan, exerts its effects by preventing angiotensin II from binding to the angiotensin II type 1 receptor in tissues such as vascular smooth muscle and the adrenal gland . This binding prevention leads to vasodilation and a reduction in blood pressure. This compound and its active metabolite bind the angiotensin II type 1 receptor with significantly higher affinity than the angiotensin II type 2 receptor . This selective binding is crucial for its antihypertensive effects.

Comparación Con Compuestos Similares

Deuterated Analogs of Irbesartan

Irbesartan-d7 is part of a series of deuterated derivatives with distinct substitution patterns and applications:

Key Distinctions :

- Kinetic Isotope Effect (KIE): this compound exhibits a pronounced KIE due to deuterium in the main chain, slowing reaction rates in metabolic pathways compared to Irbesartan-d3/d4 .

- Steric Interactions : The deuterated 2-n-butyl group in this compound enhances selectivity for AT1 receptors, unlike Irbesartan-d5, where deuterium in the tetrazole ring alters solubility .

Deuterated AT1 Receptor Antagonists

This compound is compared to deuterated analogs of other angiotensin II receptor blockers (ARBs):

Mechanistic Insights :

- Receptor Specificity : this compound’s deuterium placement enhances AT1 binding via optimized hydrophobic interactions, whereas Losartan-d4 shows reduced affinity due to altered imidazole geometry .

- Metabolic Stability : this compound’s deuterated alkyl chain resists cytochrome P450 oxidation, unlike Valsartan-d3, which retains susceptibility to hepatic clearance .

Non-Deuterated ARBs

Compared to non-deuterated ARBs, this compound serves unique roles:

Advantages of this compound :

Actividad Biológica

Irbesartan-d7 is a deuterated form of Irbesartan, an angiotensin II type 1 receptor (AT1R) blocker, which is primarily used in the treatment of hypertension and related cardiovascular conditions. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in pharmacology.

- Molecular Formula : C26H24D7ClN6O

- Molecular Weight : 486.06 g/mol

- Target : Angiotensin II type 1 receptor (AT1R)

- Pathways : Apoptosis, GPCR/G Protein signaling

This compound functions as an AT1R antagonist , inhibiting the effects of angiotensin II, a peptide that causes vasoconstriction and increases blood pressure. By blocking AT1R, this compound promotes vasodilation, thereby lowering blood pressure and improving blood flow to vital organs.

In Vitro Studies

-

Th22 Cell Response :

- Chemotaxis Reduction : this compound at a concentration of 20 μM for 3 hours significantly reduces Th22 cell chemotaxis.

- Differentiation Inhibition : It suppresses Th22 cell differentiation in a dose-dependent manner (0 μM, 20 μM, 40 μM, and 60 μM).

- Proinflammatory Response : At 20 μM, it inhibits the proinflammatory response associated with Th22 cells in renal tubular epithelial cells (TECs) .

- Cellular Mechanisms :

In Vivo Studies

- Animal Models :

- In Ang II-infused mice, oral administration of this compound (50 mg/kg/day) results in reduced Th22 lymphocytosis and serum IL-22 levels. This suggests a systemic anti-inflammatory effect alongside its antihypertensive properties .

- The compound also exhibits significant renoprotective effects, highlighting its potential in managing diabetic kidney disease .

Metabolomics Study

A study examining the sublethal effects of diazepam and Irbesartan on glass eels indicated that exposure to these compounds led to significant alterations in the polar metabolome. This suggests that this compound may interact with various metabolic pathways beyond its primary pharmacological targets .

Combined Drug Effects

Research investigating the combined effects of Irbesartan and carvedilol post-myocardial infarction showed modulation in the expression of tissue factor and tissue factor pathway inhibitor. This points to its potential role in cardiovascular protection when used alongside other medications .

Summary Table of Biological Activities

| Activity Type | Description | Concentration |

|---|---|---|

| Th22 Cell Chemotaxis | Reduces chemotaxis significantly | 20 μM |

| Th22 Differentiation | Suppresses differentiation in a dose-dependent manner | 0-60 μM |

| Proinflammatory Response | Inhibits IL-6 production in renal TECs | 20 μM |

| Renoprotective Effects | Reduces Th22 lymphocytosis and serum IL-22 levels in Ang II-infused mice | 50 mg/kg/day |

Q & A

Q. What are the key considerations for synthesizing and characterizing Irbesartan-d7 to ensure isotopic purity?

Answer: Synthesis of this compound requires precise deuteration at specified positions, typically achieved via catalytic exchange or custom organic synthesis. Characterization should involve nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic incorporation and purity. Reproducibility demands strict control of reaction conditions (temperature, solvent, catalyst ratios) and validation against non-deuterated analogs .

Q. How does this compound differ pharmacologically from non-deuterated Irbesartan in preclinical studies?

Answer: Deuterated compounds like this compound may exhibit altered pharmacokinetic (PK) profiles due to the kinetic isotope effect (KIE), which slows metabolic cleavage. Comparative studies should measure bioavailability, half-life, and metabolite formation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Control experiments must standardize dosing, animal models, and sampling intervals to isolate isotope-specific effects .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Answer: LC-MS/MS with stable isotope-labeled internal standards (e.g., Irbesartan-C) ensures accuracy. Method validation should follow ICH guidelines, assessing linearity, sensitivity (LOQ/LOD), matrix effects, and recovery rates. For tissue distribution studies, homogenization protocols and extraction solvents must be optimized to minimize deuterium loss .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Answer: Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Use HPLC-UV or LC-MS to monitor deuterium retention and degradation products. Accelerated stability testing (40°C/75% RH) over 1–3 months provides data for shelf-life extrapolation. Document batch-to-batch variability to identify synthesis-related instability .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in this compound’s reported metabolic pathways?

Answer: Discrepancies may arise from interspecies differences (e.g., human vs. rodent CYP450 isoforms) or analytical sensitivity. Employ cross-species microsomal assays with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) and parallel HRMS metabolite profiling. Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and validate findings against existing literature .

Q. How can isotope effects in this compound influence its binding affinity to the angiotensin II type 1 receptor (AT1R)?

Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (, , ). Compare deuterated vs. non-deuterated Irbesartan under identical buffer conditions (pH, ionic strength). Molecular dynamics simulations can model deuterium’s impact on hydrogen bonding and conformational stability .

Q. What strategies mitigate batch variability in this compound synthesis for large-scale in vivo studies?

Answer: Implement quality-by-design (QbD) principles, optimizing critical process parameters (CPPs) like catalyst loading and deuteration time. Use orthogonal analytical methods (e.g., FT-IR, X-ray diffraction) for batch consistency. Establish acceptance criteria for isotopic purity (e.g., ≥98% deuterium incorporation) and exclude outliers via statistical process control (SPC) .

Q. How do researchers differentiate between deuterium-related artifacts and true pharmacological effects in this compound studies?

Answer: Include deuterated and non-deuterated controls in all assays. For PK/PD studies, use crossover designs to minimize inter-subject variability. Validate findings with independent techniques (e.g., radiolabeled tracers or CRISPR-edited enzyme variants). Transparent reporting of raw data and negative results is critical to avoid confirmation bias .

Q. What computational approaches predict the metabolic fate of this compound in human hepatocytes?

Answer: Combine in silico tools like MetaSite or Schrödinger’s ADMET Predictor with experimental cytochrome P450 phenotyping. Machine learning models trained on deuterated drug datasets can identify metabolic "hotspots." Validate predictions using primary hepatocyte incubations and high-resolution mass spectrometry .

Q. How should researchers address ethical and reproducibility challenges in this compound clinical translation?

Answer: Preclinical-to-clinical bridging studies must adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use open-access repositories for raw LC-MS/MS datasets and synthesis protocols. Ethical review boards should evaluate deuterium’s long-term safety, particularly in vulnerable populations (e.g., renal impairment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.